![molecular formula C19H16N2O3S B2478973 N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide CAS No. 955834-40-9](/img/structure/B2478973.png)
N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide
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Overview
Description
N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide (ITDMB) is a compound that has recently gained attention in scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
Overview of Thiazole Derivatives in Medicinal Chemistry
Thiazole derivatives, including N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide, have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities. Thiazole is a well-known five-membered heterocyclic compound with various therapeutic potentials. Research has demonstrated that thiazole derivatives exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties with fewer side effects. The innovation in thiazole chemistry has led to the development of derivatives targeting receptors, indicating the scaffold's versatility and potential in designing new therapeutic agents (Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Biological Activities and Therapeutic Applications
The therapeutic applications of thiazole derivatives are extensive, with patents covering a wide range of pharmacological activities. These derivatives have been shown to act on various biological targets, offering potential treatments for conditions such as cancer, infectious diseases, and neurological disorders. The unpredictability of pharmacological activity due to structural modifications of a prototype drug molecule highlights the thiazole scaffold's promise in pharmaceutical research, providing a foundation for the exploration of novel therapeutic applications and the development of drugs with enhanced efficacy and specificity (Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Antioxidant and Anti-inflammatory Potential
Further research into thiazole derivatives, including benzofused thiazoles, has explored their potential as alternative antioxidant and anti-inflammatory agents. The synthesis and pharmacological evaluation of these compounds have revealed significant in vitro antioxidant and anti-inflammatory activities, suggesting their utility in developing new therapeutic agents for managing oxidative stress and inflammation-related conditions. This area of research underscores the versatility of thiazole derivatives in addressing a broad range of health issues, with specific compounds showing distinct activities compared to standard references (Raut et al., 2020).
Mechanism of Action
Target of Action
The primary target of N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This enzyme plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for therapeutic intervention .
Mode of Action
The compound interacts with the 3CL pro enzyme, inhibiting its activity . The exact binding mode of the compound with the enzyme has been rationalized through molecular docking . The position of the methoxy group on the phenyl ring significantly affects the inhibitory activities against SARS-CoV-2 3CL pro .
Biochemical Pathways
By inhibiting the 3CL pro enzyme, the compound disrupts the viral replication process of SARS-CoV-2 . This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host.
Result of Action
The representative compound 7a displayed inhibitory activity with an IC 50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro . This suggests that the compound can effectively inhibit the activity of the 3CL pro enzyme, thereby disrupting the replication of SARS-CoV-2.
properties
IUPAC Name |
N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2,5-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-23-12-7-8-15(24-2)14(10-12)18(22)21-19-20-17-13-6-4-3-5-11(13)9-16(17)25-19/h3-8,10H,9H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPUNWIZYNWAMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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